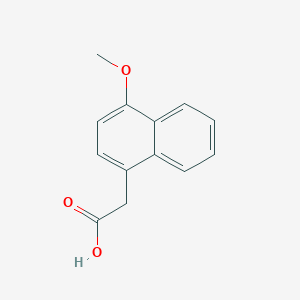

![molecular formula C16H22N4O5S B3010423 tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate CAS No. 1902922-44-4](/img/structure/B3010423.png)

tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of carbamate and pyrimidine, which are both important structures in medicinal chemistry. Carbamates are often used in drug design for their bioisosteric properties, and pyrimidines are a fundamental structure in nucleic acids .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrimidine ring and the carbamate group would contribute to the polarity of the molecule, while the tert-butyl group would add steric bulk .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The carbamate group could potentially undergo hydrolysis, and the pyrimidine ring might be susceptible to electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups would likely make the compound soluble in polar solvents .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

This compound exhibits potential as a pharmacologically active molecule due to its unique structure. Let’s explore some specific applications:

a. Anticancer Agents: The sterically hindered pyrocatechol moiety in this compound is linked via a 2-thioacetyl covalent bridge to secondary amines. Researchers have synthesized derivatives with promising anticancer properties. These compounds could serve as leads for developing novel chemotherapeutic agents targeting specific cancer pathways .

b. GABA Receptor Modulation: The pharmacophore γ-aminobutyric acid (GABA) plays a crucial role in neurotransmission. Some derivatives of this compound may interact with GABA receptors, potentially influencing neuronal excitability and providing therapeutic opportunities for neurological disorders .

Antioxidant Activity

The compound’s structure, particularly the tert-butyl groups, suggests potential antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases. Further studies are needed to explore its antioxidant capacity .

Antibacterial Agents

The compound’s 2-thioacetyl bridge and secondary amine moieties could contribute to antibacterial activity. In vitro screening against Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) strains would provide valuable insights .

Halogen Exchange Reactions

The ligand’s structure may facilitate halogen exchange reactions, which are essential in synthetic chemistry. Investigating its reactivity with halogens could lead to novel synthetic methodologies .

Herbicide Development

Although not directly studied, the compound’s structure suggests potential herbicidal properties. Researchers could explore its effects on plant growth and weed control .

Triazine Derivatives

The compound contains a 2-amino-4-dimethylamino-1,3,5-triazine moiety. Triazines have diverse applications, including in agrochemicals, dyes, and pharmaceuticals. Investigating derivatives based on this scaffold could yield interesting results .

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, or hydrophobic interactions .

Biochemical Pathways

Given the compound’s structure, it may potentially interact with a variety of enzymes or receptors, thereby influencing numerous biochemical pathways .

Pharmacokinetics

These properties would be crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific biological targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with its targets .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl N-[1-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethylamino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O5S/c1-9(18-15(24)25-16(2,3)4)12(21)17-6-7-20-13(22)11-10(5-8-26-11)19-14(20)23/h5,8-9H,6-7H2,1-4H3,(H,17,21)(H,18,24)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEFNSKXNSLBMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCN1C(=O)C2=C(C=CS2)NC1=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

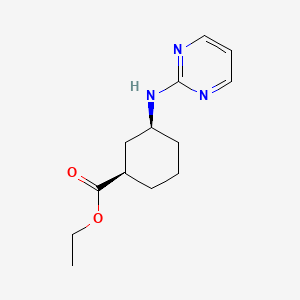

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)

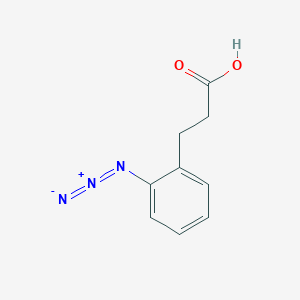

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylindazol-3-yl)methanone](/img/structure/B3010344.png)

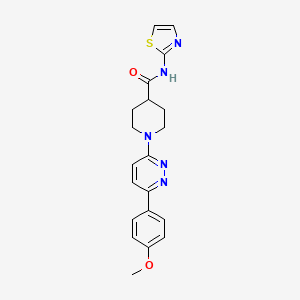

![1,7-dimethyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010345.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide](/img/structure/B3010347.png)

![N-[(2-chlorophenyl)methyl]-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B3010349.png)

![methyl 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B3010351.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone](/img/structure/B3010352.png)

![2-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-nitrobenzamide](/img/structure/B3010354.png)

![Methyl 4-[[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate](/img/structure/B3010359.png)

![2-Chloro-1-[4-(6-ethoxypyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3010361.png)